molecular formula C17H21N7S B11466461 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11466461
M. Wt: 355.5 g/mol
InChI Key: IYRNYNZTHSUJGO-UHFFFAOYSA-N
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Description

4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyridine core with a triazine ring, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thienopyridine core . This intermediate is then reacted with piperidine and triazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of a thienopyridine core and a triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C17H21N7S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H21N7S/c1-9-8-10(2)20-15-11(9)12(18)13(25-15)14-21-16(19)23-17(22-14)24-6-4-3-5-7-24/h8H,3-7,18H2,1-2H3,(H2,19,21,22,23)

InChI Key

IYRNYNZTHSUJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NC(=N3)N4CCCCC4)N)N)C

Origin of Product

United States

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